
In-Depth Technical Guide: PDB ID 7Y1G - The
Complex of PRKACA and DS01080522

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS01080522

Cat. No.: B15142608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry

7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha

(PRKACA) in complex with the inhibitor DS01080522. This document outlines the key structural

and functional data, detailed experimental protocols, and relevant signaling pathways, serving

as a critical resource for research and development in oncology and kinase inhibitor design.

Core Data Summary
The following tables summarize the key quantitative data associated with the PDB ID 7Y1G

and the inhibitor DS01080522.

Table 1: PDB Entry 7Y1G Structural and Experimental
Data
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Parameter Value Reference

PDB ID 7Y1G [1]

Classification TRANSFERASE [1]

Organism Homo sapiens [1]

Expression System Escherichia coli BL21(DE3) [1]

Method X-RAY DIFFRACTION [1]

Resolution 2.30 Å [1]

R-Value Free 0.237 [1]

R-Value Work 0.185 [1]

Deposited 2022-06-08 [1]

Released 2022-09-28 [1]

Table 2: Inhibitor DS01080522 Activity
Parameter Value (IC50) Reference

PRKACA Kinase Activity 0.8 nM [2]

CREB Phosphorylation 66 nM [2]

Signaling Pathway
Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which

regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active

component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a

hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase

and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory

subunits of PKA, causing the release and activation of the catalytic subunits. These active

subunits then phosphorylate downstream target proteins, such as the transcription factor CREB

(cAMP response element-binding protein), modulating gene expression and other cellular

responses. The inhibitor DS01080522 directly targets the catalytic subunit PRKACA, blocking

its kinase activity and thereby inhibiting the downstream signaling cascade.
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Figure 1: PRKACA Signaling Pathway and Inhibition by DS01080522.
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated

Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar

hepatocellular carcinoma model".

Protein Expression and Purification for Crystallography
Objective: To produce and purify recombinant human PRKACA for structural studies.

Methodology:

Gene Synthesis and Cloning: The gene encoding human PRKACA (amino acids 1-351) was

synthesized and cloned into an E. coli expression vector. The construct included a C-terminal

histidine tag to facilitate purification.[3][4][5][6]

Expression: The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures

were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600

of 0.6-0.8). Protein expression was then induced with isopropyl β-D-1-thiogalactopyranoside

(IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.

Cell Lysis and Lysate Clarification: Cells were harvested by centrifugation and resuspended

in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCl, 1mM DTT, 1mM

EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure

homogenization, and the lysate was clarified by centrifugation to remove cell debris.

Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The

column was washed with a buffer containing a low concentration of imidazole to remove non-

specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer

containing a higher concentration of imidazole.

Further Purification: The eluted protein was further purified by size-exclusion

chromatography to remove aggregates and other impurities. The purity of the final protein

was assessed by SDS-PAGE to be >90%.[3]

X-ray Crystallography
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Objective: To determine the three-dimensional structure of PRKACA in complex with

DS01080522.

Methodology:

Complex Formation: Purified PRKACA was incubated with a molar excess of DS01080522 to

ensure the formation of the protein-inhibitor complex.

Crystallization: The PRKACA-DS01080522 complex was crystallized using the vapor

diffusion method. The specific crystallization conditions, including the precipitant, buffer, and

temperature, were optimized to obtain diffraction-quality crystals.

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data were collected at a synchrotron source.

Structure Determination and Refinement: The structure was solved by molecular

replacement using a previously determined structure of PRKACA as a search model. The

model was then refined against the collected diffraction data to a final resolution of 2.30 Å.[1]

PRKACA Kinase Inhibition Assay
Objective: To determine the inhibitory potency of DS01080522 on PRKACA kinase activity.

Methodology:

Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the amount of ADP

produced in the kinase reaction, which is directly proportional to the kinase activity.[7][8][9]

[10][11]

Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well

contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate),

ATP, and varying concentrations of the inhibitor DS01080522 in a kinase buffer (e.g., 40mM

Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[9]

Reaction and Termination: The reaction was initiated by the addition of ATP and incubated at

room temperature for a defined period. The reaction was then terminated by the addition of

the ADP-Glo™ Reagent, which also depletes the remaining ATP.[8]
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ADP Detection: After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase

Detection Reagent was added. This reagent converts the ADP produced to ATP and

simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal.

[8]

Data Analysis: The luminescence was measured using a plate reader. The IC50 value,

representing the concentration of inhibitor required to reduce kinase activity by 50%, was

calculated from the dose-response curve.

CREB Phosphorylation Assay
Objective: To assess the effect of DS01080522 on the phosphorylation of CREB, a downstream

substrate of PRKACA, in a cellular context.

Methodology:

Assay Principle: The AlphaLISA® SureFire® Ultra™ p-CREB (Ser133) assay was used to

quantify the level of phosphorylated CREB at serine 133 in cell lysates.[12][13][14][15][16]

Cell Culture and Treatment: A suitable cell line was cultured and seeded in multi-well plates.

The cells were then treated with various concentrations of DS01080522 for a specific

duration.

Cell Lysis: After treatment, the cell culture medium was removed, and the cells were lysed

using the provided lysis buffer to release the cellular proteins.

Immunoassay: The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor

beads and Biotinylated Antibody were added and incubated to allow for the formation of a

sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated

Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and

Acceptor beads in close proximity.

Signal Detection and Analysis: Upon excitation at 680 nm, the Donor beads release singlet

oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615

nm. The intensity of the light emission is proportional to the amount of phosphorylated

CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the

dose-response curve.
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Experimental/Logical Workflow Diagram
The following diagram illustrates the overall workflow from protein production to structural and

functional analysis of the PRKACA-DS01080522 complex.
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Figure 2: Experimental workflow for 7Y1G complex analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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